molecular formula C6H3ClI2 B3158716 1-Chloro-3,5-diiodobenzene CAS No. 860603-46-9

1-Chloro-3,5-diiodobenzene

Cat. No.: B3158716
CAS No.: 860603-46-9
M. Wt: 364.35 g/mol
InChI Key: FHLHKJYIKHMTGC-UHFFFAOYSA-N
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Description

1-Chloro-3,5-diiodobenzene is an organic compound with the molecular formula C6H3ClI2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by chlorine and iodine atoms

Preparation Methods

1-Chloro-3,5-diiodobenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1-chloro-3,5-dinitrobenzene, followed by reduction of the nitro groups to amines and subsequent diazotization and Sandmeyer reaction to introduce the iodine atoms . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3,5-diiodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-3,5-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated aromatic structures.

    Industry: It is used in the manufacture of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-diiodobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to different biological molecules. For example, the compound may interact with enzymes and receptors, affecting their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Chloro-3,5-diiodobenzene can be compared with other halogenated benzenes, such as:

  • 1-Chloro-2,4-diiodobenzene
  • 1-Bromo-3,5-diiodobenzene
  • 1-Fluoro-3,5-diiodobenzene

These compounds share similar structures but differ in the type and position of halogen atoms. The unique combination of chlorine and iodine in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1-chloro-3,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLHKJYIKHMTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856560
Record name 1-Chloro-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860603-46-9
Record name 1-Chloro-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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